1-(3-Amino-5-(difluoromethoxy)phenyl)-3-chloropropan-1-one
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Overview
Description
1-(3-Amino-5-(difluoromethoxy)phenyl)-3-chloropropan-1-one is a chemical compound with the molecular formula C10H11ClF2NO2. This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a chloropropanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-(difluoromethoxy)phenyl)-3-chloropropan-1-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-amino-5-(difluoromethoxy)benzene.
Chlorination: The benzene derivative is then subjected to chlorination using thionyl chloride (SOCl2) to introduce the chloropropanone moiety.
Final Product Formation: The intermediate product is then reacted with propanone under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and subsequent reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-5-(difluoromethoxy)phenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and chloropropanone groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or amines.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted products with different functional groups replacing the original ones.
Scientific Research Applications
1-(3-Amino-5-(difluoromethoxy)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-(difluoromethoxy)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Amino-5-(difluoromethoxy)phenyl)propan-1-one
- 1-(3-Amino-5-(difluoromethoxy)phenyl)-3-bromopropan-1-one
Comparison
Compared to similar compounds, 1-(3-Amino-5-(difluoromethoxy)phenyl)-3-chloropropan-1-one is unique due to the presence of the chloropropanone moiety, which imparts distinct chemical reactivity and potential applications. The difluoromethoxy group also contributes to its unique properties, making it valuable for specific research and industrial purposes.
Properties
Molecular Formula |
C10H10ClF2NO2 |
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Molecular Weight |
249.64 g/mol |
IUPAC Name |
1-[3-amino-5-(difluoromethoxy)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H10ClF2NO2/c11-2-1-9(15)6-3-7(14)5-8(4-6)16-10(12)13/h3-5,10H,1-2,14H2 |
InChI Key |
ILQHRKMGXRHVII-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)OC(F)F)C(=O)CCCl |
Origin of Product |
United States |
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